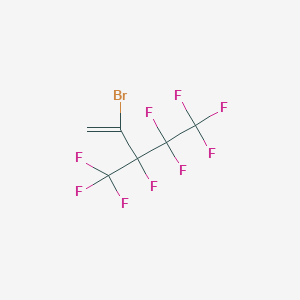

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene” is a chemical compound with the molecular formula C6H2BrF9 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H2BrF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.97 . It is a liquid at ambient temperature .Applications De Recherche Scientifique

Synthesis and Electrophilic Reactivity

A study by Martin, Molines, and Wakselman (1995) detailed the synthesis of a closely related compound, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, from hexafluoroacetone. This research highlighted the electrophilic reactivity of the compound towards various nucleophiles, resulting in substitution products or ones arising from allylic rearrangement depending on the nucleophile's nature (Martin, Molines, & Wakselman, 1995).

Ene Reactions of Trifluoronitrosomethane

Barlow, Haszeldine, and Murray (1980) conducted research on trifluoronitrosomethane as an enophile, forming N-alkenyl-N-trifluoromethylhydroxylamines with various olefins. This study contributes to the understanding of the ene reaction mechanism and the formation of hydroxylamines, which are important in organic synthesis (Barlow, Haszeldine, & Murray, 1980).

Isomerization in Basic Medium

Tordeux and colleagues (2001) examined the isomerization of a gem-bis-trifluoromethyl olefin in a basic medium. This study provides insight into the stability of olefins with trifluoromethyl groups and their behavior under different conditions, which is valuable for designing and predicting the outcomes of organic reactions (Tordeux et al., 2001).

Synthesis of Functionalized Pyrroles

Zanatta and colleagues (2021) explored the reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines. They synthesized a series of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles, demonstrating the potential of such compounds in synthesizing nitrogen-containing heterocycles (Zanatta et al., 2021).

Photocycloaddition Studies

Research by Haan, Zwart, and Cornelisse (1997) on 2-methoxy-5-[3-(trifluoromethyl)phenyl]pent-1-ene revealed insights into photocycloaddition reactions. These findings have implications in photochemistry and the synthesis of complex organic molecules (Haan, Zwart, & Cornelisse, 1997).

Mécanisme D'action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLFCDSPXJFUKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371291 |

Source

|

| Record name | 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

CAS RN |

234096-31-2 |

Source

|

| Record name | 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)